2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further connected to a dioxolane ring containing a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide typically involves the reaction of benzene sulfonamide derivatives with fluoromethyl dioxolane. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoromethanesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can act as a competitive inhibitor of enzymes like dihydropteroate synthetase, which is involved in folic acid synthesis in bacteria . This inhibition disrupts the production of folic acid, leading to the antibacterial effects of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzenesulfonamide: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
2-(Fluoromethyl)-1,3-dioxolan-2-yl]methanol: Similar structure but with a hydroxyl group instead of a sulfonamide group.
Uniqueness
2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide is unique due to the combination of the fluoromethyl group and the sulfonamide group attached to the dioxolane ring. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
CAS No. |
185408-51-9 |
---|---|
Molecular Formula |
C10H12FNO4S |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-[2-(fluoromethyl)-1,3-dioxolan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H12FNO4S/c11-7-10(15-5-6-16-10)8-3-1-2-4-9(8)17(12,13)14/h1-4H,5-7H2,(H2,12,13,14) |
InChI Key |
WWSYKTUSMKZMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CF)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.